2-Amino-3-bocamino-benzoic acid
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Overview
Description
2-Amino-3-bocamino-benzoic acid is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of both an amino group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core. It is primarily used in research and experimental applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bocamino-benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . The resulting product undergoes hydrolysis and decarboxylation to yield the desired amino acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the produced compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bocamino-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used for Boc deprotection.
Major Products Formed:
Oxidation: Nitro derivatives of the benzoic acid.
Reduction: Primary amines.
Substitution: Free amines and their subsequent derivatives.
Scientific Research Applications
2-Amino-3-bocamino-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-3-bocamino-benzoic acid involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes, receptors, or other biomolecules. This interaction can modulate biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-Amino-3-bromobenzoic acid
- 2-Amino-5-trifluoromethyl-phenyl-carbamic acid tert-butyl ester
- 2-Amino-6-fluoro-phenyl-carbamic acid tert-butyl ester
Comparison: 2-Amino-3-bocamino-benzoic acid is unique due to the presence of both an amino group and a Boc-protected amino group on the benzoic acid core. This dual functionality allows for selective reactions and modifications, making it more versatile compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOZBNNNPLTHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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